molecular formula C20H23FN2O3S B11248063 N-(4-fluorophenyl)-1-[(2-methylbenzyl)sulfonyl]piperidine-3-carboxamide

N-(4-fluorophenyl)-1-[(2-methylbenzyl)sulfonyl]piperidine-3-carboxamide

Cat. No.: B11248063
M. Wt: 390.5 g/mol
InChI Key: LSDCNUHNQFRNCT-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-1-[(2-methylbenzyl)sulfonyl]piperidine-3-carboxamide is a complex organic compound with a unique structure that includes a piperidine ring, a fluorophenyl group, and a sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorophenyl)-1-[(2-methylbenzyl)sulfonyl]piperidine-3-carboxamide typically involves multiple steps, starting with the preparation of the piperidine ring and subsequent functionalization. Common synthetic routes include:

    Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Fluorophenyl Group: This step often involves nucleophilic substitution reactions where a fluorine atom is introduced to the phenyl ring.

    Attachment of the Sulfonyl Group: This is typically done using sulfonyl chlorides in the presence of a base.

    Final Coupling: The final step involves coupling the functionalized piperidine with the carboxamide group under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorophenyl)-1-[(2-methylbenzyl)sulfonyl]piperidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(4-fluorophenyl)-1-[(2-methylbenzyl)sulfonyl]piperidine-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-1-[(2-methylbenzyl)sulfonyl]piperidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group may enhance binding affinity, while the sulfonyl group can influence the compound’s solubility and stability. The piperidine ring provides structural rigidity, facilitating specific interactions with biological molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-fluorophenyl)-1-[(2-methylbenzyl)sulfonyl]piperidine-3-carboxamide is unique due to the presence of the fluorine atom, which can significantly alter its chemical and biological properties. Fluorine’s high electronegativity and small size can enhance the compound’s stability and binding affinity, making it a valuable molecule for various applications.

Properties

Molecular Formula

C20H23FN2O3S

Molecular Weight

390.5 g/mol

IUPAC Name

N-(4-fluorophenyl)-1-[(2-methylphenyl)methylsulfonyl]piperidine-3-carboxamide

InChI

InChI=1S/C20H23FN2O3S/c1-15-5-2-3-6-17(15)14-27(25,26)23-12-4-7-16(13-23)20(24)22-19-10-8-18(21)9-11-19/h2-3,5-6,8-11,16H,4,7,12-14H2,1H3,(H,22,24)

InChI Key

LSDCNUHNQFRNCT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1CS(=O)(=O)N2CCCC(C2)C(=O)NC3=CC=C(C=C3)F

Origin of Product

United States

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